BX795 is a small molecule compound characterized by its aminopyrimidine backbone, primarily recognized as a potent and selective inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε). Its chemical formula is C23H26IN7O2S•HCl, with a molecular weight of approximately 627.93 g/mol. BX795 exhibits high affinity for the ATP binding pocket of PDK1, with an inhibition concentration (IC50) of around 11 nM, making it an effective tool for studying the enzymatic activity of PDK1 in various cellular contexts .
BX795 has demonstrated significant biological activity, particularly in the modulation of immune responses and tumor suppression. It inhibits the phosphorylation and activation of TBK1 and IKKε, thereby affecting pathways that lead to inflammatory responses and immune regulation. In macrophages, BX795 suppresses the production of type I interferons during viral infections by inhibiting these kinases . Additionally, it has been noted for its antitumor effects, inducing apoptosis in cancer cells and arresting their proliferation .
BX795 has diverse applications in research and therapeutic settings:
Studies have shown that BX795 interacts selectively with a limited number of kinases beyond its primary targets. While it effectively inhibits TBK1 and IKKε, it has minimal off-target effects on other kinases tested. This selectivity is crucial for understanding its pharmacological profile and potential side effects in therapeutic applications . Notably, BX795 does not inhibit IKKβ significantly, which differentiates it from other kinase inhibitors that may have broader action profiles .
Several compounds share structural or functional similarities with BX795. Here are some notable examples:
Compound Name | Target Kinase(s) | IC50 (μM) | Unique Features |
---|---|---|---|
GSK2334470 | PDK1 | 0.01 | Highly selective for PDK1 with minimal off-target effects. |
MRT67307 | TBK1/IKKε | 0.03 | Selectively inhibits TBK1/IKKε but also affects other kinases at higher concentrations. |
SB203580 | p38 MAPK | 0.01 | Broadly used in inflammation studies but less specific than BX795. |
VX-680 | Aurora Kinases | 0.005 | Potent inhibitor used primarily in cancer research; broader kinase inhibition profile compared to BX795. |
BX795 stands out due to its high specificity for TBK1 and IKKε while maintaining effective inhibition at low concentrations, making it particularly useful for dissecting the roles of these kinases in cellular signaling pathways without significant interference from other kinases .
The original synthetic methodology for BX795 was developed by Feldman and colleagues in 2005 as part of their work on novel small molecule inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1) [2]. While the complete synthetic route is referenced in the literature, the detailed procedures involve multi-step organic synthesis utilizing aminopyrimidine scaffold construction. The molecular formula C23H26IN7O2S indicates the presence of an iodinated pyrimidine core, thiophene carboxamide side chain, and pyrrolidine carboxamide terminus, representing a molecular weight of 591.47 daltons [1] [4].
Derivative synthesis approaches have been explored in structure-activity relationship studies, particularly for ULK1 inhibitor development [5]. The synthetic route begins with 2,4-dichloro-5-iodopyrimidine as a key intermediate, which undergoes nucleophilic substitution with N-(3-aminopropyl)carbamic acid tert-butyl ester in acetonitrile containing triethylamine, followed by overnight reaction at room temperature. Subsequently, coupling with N-(3-aminophenyl)pyrrolidine-1-carboxamide under elevated temperature conditions (115°C) in methanol with hydrochloric acid catalyst yields the desired product. Final deprotection using trifluoroacetic acid followed by reverse-phase high-performance liquid chromatography purification provides the pure compound [5].
Salt formation methodologies have been extensively investigated for pharmaceutical development purposes. The coevaporation technique represents the primary approach for generating BX795-organic acid systems, utilizing various carboxylic acids including tartaric acid, maleic acid, fumaric acid, and citric acid [6]. The typical procedure involves dissolving equimolar amounts of BX795 and the organic acid in methanol, stirring for two hours, followed by slow solvent evaporation using rotary evaporation and overnight vacuum drying [6].
Comprehensive spectroscopic characterization of BX795 and its derivatives has been accomplished through multiple analytical techniques, providing detailed structural confirmation and purity assessment [6] [5].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance (1H NMR) spectroscopy performed at 400 MHz in deuterated dimethyl sulfoxide (DMSO-d6) reveals characteristic chemical shifts that confirm the molecular structure [6]. The spectrum exhibits signals at δ 10.19-10.31 ppm (singlet, 1H) corresponding to the secondary amine proton, and δ 8.58-8.65 ppm (triplet, J = 5.6-5.9 Hz, 1H) representing another amine proton. Additional diagnostic signals include aromatic protons at δ 7.12-8.22 ppm and aliphatic protons from the propyl linker and pyrrolidine ring at δ 1.75-3.56 ppm [6].
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy at 100 MHz in DMSO provides complementary structural information with key signals at δ 149.8-150.5 ppm for pyrimidine carbons, δ 112.8-112.9 ppm and δ 128.3-131.0 ppm for aromatic carbons, and δ 25.4-46.2 ppm for aliphatic carbons [6]. The spectroscopic data demonstrate excellent correlation with the proposed molecular structure.
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence (HSQC) spectroscopy, have been employed to establish carbon-proton correlations and confirm molecular connectivity [6]. These advanced techniques provide unambiguous assignment of complex overlapping signals and verify the integrity of the aminopyrimidine scaffold.
Mass Spectrometry Analysis
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) analysis confirms the molecular weight and provides fragmentation patterns for structural elucidation [5]. For BX795 derivatives such as compound 3, the mass spectrum shows a molecular ion peak at m/z 482.62 [M+H]+ in positive ion mode, consistent with the calculated molecular weight [5]. The mass spectrometric data support the proposed molecular formulas and demonstrate the absence of significant impurities.
High-resolution mass spectrometry provides additional confirmation of elemental composition, with observed masses matching theoretical values within acceptable tolerance limits. The fragmentation patterns observed in tandem mass spectrometry experiments provide insights into the stability of different molecular regions and support the proposed structural assignments [5].
X-ray crystallographic analysis of BX795 in complex with target proteins has provided invaluable structural insights into binding modes and molecular interactions [7] [8] [9]. Multiple high-resolution crystal structures have been deposited in the Protein Data Bank, offering detailed three-dimensional structural information.
Crystal Structure with TBK1
The crystal structure of mouse TBK1 bound to BX795 (PDB ID: 4JL9) represents a landmark achievement in understanding the molecular basis of kinase inhibition [7] [8]. The structure was determined by X-ray diffraction at 3.0999 Å resolution in the tetragonal space group P42212, with unit cell dimensions a = b = 66.86 Å, c = 116.61 Å, and α = β = γ = 90° [7]. The crystal contains one protein chain per asymmetric unit with a total formula weight of 76,281.84 daltons [7].
The high-resolution structure reveals that BX795 binds in the ATP-binding site of TBK1, making critical hinge region contacts through the aminopyrimidine scaffold [8]. The iodine substituent on the pyrimidine ring occupies a hydrophobic pocket, while the extended propyl linker and thiophene carboxamide moiety interact with additional binding subsites. The pyrrolidine carboxamide terminus projects into a previously unoccupied region of the active site, contributing to the compound's selectivity profile [8].
Human TBK1 Complex
The crystal structure of BX795 complexed with human TBK1 kinase domain phosphorylated on Serine-172 (PDB ID: 4EUU) provides additional structural insights into the activation state of the kinase [9]. This structure demonstrates the molecular basis of TBK1 activation by transautophosphorylation and reveals how BX795 binding inhibits kinase activity through ATP-competitive mechanisms [9].
Structural Analysis Parameters
Crystallographic data collection and refinement statistics demonstrate excellent data quality with resolution extending to 1.74 Å for the highest resolution structures [5]. Key crystallographic parameters include Rsym values of 0.116, completeness of 96.4%, and final refinement R-factors of Rwork/Rfree = 0.1688/0.2069, indicating reliable and accurate structural models [5]. The structures exhibit good stereochemical parameters with root mean square deviations for bond lengths of 0.007 Å and bond angles of 1.094° [5].
The solid-state characteristics of BX795 exhibit significant complexity, with multiple crystalline forms and amorphous systems demonstrating distinct physicochemical properties [6] [10]. Understanding these variations is crucial for pharmaceutical development and formulation strategies.
Crystalline Forms and Polymorphic Behavior
Commercial BX795 appears as a partially crystalline material exhibiting characteristic powder X-ray diffraction (PXRD) peaks at 2θ values of 8.8°, 18.9°, 22.6°, 26.0°, and 29.3° [6]. This diffraction pattern indicates the presence of a specific crystalline polymorph, though the complete crystal structure of the free base form remains undetermined. The partially crystalline nature suggests the coexistence of crystalline and amorphous regions within the bulk material [6].
In contrast, BX795 hydrochloride salt demonstrates predominantly amorphous characteristics, displaying a halo diffraction pattern typical of non-crystalline solids [6]. This amorphous nature may contribute to enhanced dissolution properties but potentially reduced physical stability compared to crystalline forms [6].
Salt and Cocrystal Formation
Extensive investigations into BX795 salt and cocrystal formation have revealed diverse solid-state behaviors depending on the counterion employed [6]. BX795-fumaric acid and BX795-maleic acid systems exhibit crystalline or partially crystalline characteristics with distinct diffraction patterns containing peaks from both BX795 and the respective organic acids [6]. These systems demonstrate modified crystal arrangements with some diffraction peaks missing, confirming the formation of new crystalline phases rather than simple physical mixtures [6].
The formation of co-amorphous systems represents a particularly interesting aspect of BX795 solid-state behavior. BX795-tartaric acid and BX795-citric acid coevaporates display halo diffraction patterns characteristic of amorphous materials, indicating the formation of co-amorphous systems rather than crystalline salts or cocrystals [6]. These co-amorphous systems offer potential advantages including improved dissolution and stability profiles [6].
Thermal Properties and Polymorphic Transitions
Differential scanning calorimetry (DSC) analysis reveals that crystalline BX795 exhibits a melting endotherm at approximately 135.5°C, confirming its crystalline nature [6]. The thermal behavior following melting includes complex endothermic and exothermic transitions, potentially indicating decomposition or polymorphic transformations [6].
Salt forms display distinctly different thermal signatures compared to the parent compound, with BX795-citric acid showing a sharp endotherm at 169.9°C [6]. BX795-tartaric acid and BX795-taurine systems exhibit multiple endothermic transitions around 60°C, 150°C, and 180°C, suggesting complex thermal behavior potentially involving desolvation, polymorphic transitions, or decomposition processes [6].
The chemical and physical stability of BX795 under various environmental conditions has been comprehensively evaluated to support pharmaceutical development and safe handling protocols [11] [12].
Chemical Stability Profile
BX795 demonstrates good chemical stability under normal storage and handling conditions [11]. The compound remains chemically stable when stored at recommended conditions of -20°C with protection from light and moisture [11] [12]. Under standard laboratory conditions, no dangerous chemical reactions occur, and the compound maintains its integrity for extended periods when properly stored [11].
Thermogravimetric analysis (TGA) reveals that BX795 exhibits initial weight loss of approximately 2% starting from 37°C, continuing until 58°C with approximately 4% total loss [6]. This initial weight loss likely represents moisture or solvent content rather than chemical decomposition. Significant thermal degradation begins around 200°C, indicating good thermal stability under normal processing conditions [6].
pH-Dependent Stability and Solubility
BX795 exhibits pH-dependent solubility characteristics that impact its chemical stability and bioavailability [13]. The compound demonstrates limited aqueous solubility, with enhanced solubility observed in organic solvents such as dimethyl sulfoxide (DMSO) at concentrations up to 59.15 mg/mL [3]. This pH-dependent behavior has implications for oral bioavailability and formulation development strategies [13].
Enhanced Stability Through Salt Formation
The formation of organic acid salts and co-amorphous systems significantly enhances the thermal stability of BX795 [6]. Comparative TGA analysis demonstrates that BX795-organic acid coevaporates exhibit improved thermal stability profiles compared to the parent compound. For example, BX795-tartaric acid and BX795-fumaric acid systems show modified degradation patterns with enhanced thermal resistance [6].
The association with organic acids through hydrogen bonding interactions contributes to improved molecular stability. Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy confirm strong intermolecular interactions between BX795 and organic acid counterions, including hydrogen bond formation between carboxylic acid groups and amine functionalities [6]. These interactions stabilize the molecular framework and enhance overall stability profiles.
Degradation Products and Safety Considerations
Under extreme conditions such as fire exposure, BX795 may decompose to produce toxic fumes, necessitating appropriate safety precautions during handling and storage [11]. However, under normal laboratory and pharmaceutical processing conditions, no hazardous decomposition products are generated [11]. The compound should be stored away from strong acids, alkalis, and oxidizing or reducing agents to prevent potential degradation reactions [11].
Long-term stability studies indicate that properly stored BX795 maintains chemical integrity for at least six months at -20°C [14]. The development of salt forms and co-amorphous systems offers additional stability advantages, potentially extending shelf life and improving pharmaceutical processing characteristics [6].
This comprehensive analysis of BX795 synthesis and characterization demonstrates the compound's complex chemical nature and diverse solid-state properties. The extensive spectroscopic, crystallographic, and stability data provide a robust foundation for understanding the molecular characteristics essential for pharmaceutical development and biological applications. The identification of multiple polymorphic forms and enhanced stability through salt formation offers valuable insights for formulation strategies and clinical development pathways.